molecular formula C20H19N3O6S B2668975 Methyl 3-(2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate CAS No. 838816-57-2

Methyl 3-(2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2668975
CAS No.: 838816-57-2
M. Wt: 429.45
InChI Key: MCQJCSNFOKHYLJ-UHFFFAOYSA-N
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Description

Methyl 3-(2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (CAS: 838816-57-2) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at the 5-position. The oxadiazole ring is linked via a thioether bridge to an acetamido-benzoate ester moiety. The compound is commercially available with a purity of 97% and is priced at USD 173 for 250 mg .

Properties

IUPAC Name

methyl 3-[[2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S/c1-26-15-8-13(9-16(10-15)27-2)18-22-23-20(29-18)30-11-17(24)21-14-6-4-5-12(7-14)19(25)28-3/h4-10H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQJCSNFOKHYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (hereafter referred to as the compound) is a complex organic molecule that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyValue
Molecular Formula C20H19N3O6S
Molecular Weight 403.44 g/mol
IUPAC Name This compound
Canonical SMILES COCC(=O)N(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=NN=C(O2)C3=CC(=C(C=C3)OC)F

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The process generally includes:

  • Formation of the oxadiazole ring through cyclization of thioamide derivatives.
  • Acetylation of the resulting oxadiazole to introduce an acetamido group.
  • Methylation to yield the final benzoate derivative.

Anticancer Properties

Research has indicated that compounds containing oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results from MTT assays demonstrated an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations .

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The presence of methoxy groups in the structure may enhance lipophilicity, facilitating cellular uptake and subsequent induction of apoptosis in cancer cells by generating reactive oxygen species (ROS).
  • Inhibition of Enzymatic Activity : The oxadiazole ring can interact with key enzymes involved in cancer progression, potentially inhibiting their activity and leading to reduced tumor growth.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features possess antimicrobial properties. The thiol group in the compound may contribute to its ability to disrupt bacterial cell membranes .

Case Studies and Research Findings

A selection of studies illustrates the biological activity of similar compounds:

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity. One derivative demonstrated an IC50 value as low as 29 μM against HeLa cells .
  • Antimicrobial Screening : Compounds derived from oxadiazoles have shown promising results against various bacterial strains, indicating potential as novel antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Oxadiazole Derivatives

(a) 5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-amine (CAS: 19655-61-5)
  • Structural Differences : Replaces the thioacetamido-benzoate ester with an amine group at the 2-position and a 4-methoxyphenyl substituent at the 5-position.
  • Commercial Data : Priced at ¥3,931 for 5 g (95% purity), indicating lower demand or simpler synthesis .
(b) Methyl 4-(2-((5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-yl)thio)acetamido)benzoate
  • Structural Differences : Substitutes the 3,5-dimethoxyphenyl group with a 4-bromophenyl moiety.
  • Functional Implications : The electron-withdrawing bromine atom may enhance electrophilic reactivity but reduce solubility in polar solvents. This compound is discontinued commercially, suggesting challenges in synthesis or inferior bioactivity compared to the dimethoxy analog .

Thiazolylmethylcarbamate Analogs

Compounds such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (, compound m) differ in core structure (thiazole vs. oxadiazole) but share carbamate and hydroperoxide functionalities.

  • Hydroperoxide groups may confer oxidative instability, whereas the dimethoxy groups in the target compound enhance metabolic stability .

2-Alkylthio-5-(p-Aminophenyl)-1,3,4-Oxadiazoles

Derivatives like 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles () feature an amino group at the para position of the phenyl ring.

  • The target compound’s methoxy groups enhance lipophilicity, favoring passive diffusion across biological membranes .

Tabulated Comparison of Key Properties

Compound Name (CAS) Core Structure Substituents Purity Price (250 mg) Key Functional Groups
Target Compound (838816-57-2) 1,3,4-Oxadiazole 3,5-Dimethoxyphenyl, thioether 97% USD 173 Thioether, ester, dimethoxy
5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-amine (19655-61-5) 1,3,4-Oxadiazole 4-Methoxyphenyl, amine 95% ¥786.2* Amine, methoxy
Methyl 4-(2-((5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-yl)thio)acetamido)benzoate 1,3,4-Oxadiazole 4-Bromophenyl, thioether N/A Discontinued Thioether, bromo
Thiazolylmethylcarbamate analogs () Thiazole Hydroperoxide, carbamate 90–95% N/A Carbamate, hydroperoxide

*Calculated from ¥3,931/5 g .

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